amine CAS No. 1153742-21-2](/img/structure/B1517930.png)

[(4-Bromophenyl)(pyridin-3-yl)methyl](ethyl)amine

Overview

Description

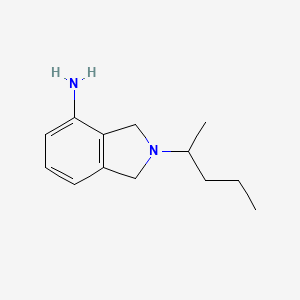

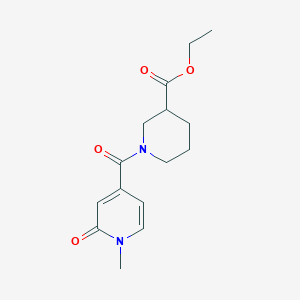

The compound (4-Bromophenyl)(pyridin-3-yl)methylamine is a substituted pyridine . It has a molecular weight of 291.19 . The IUPAC name for this compound is N-[(4-bromophenyl)(3-pyridinyl)methyl]ethanamine .

Molecular Structure Analysis

The InChI code for(4-Bromophenyl)(pyridin-3-yl)methylamine is 1S/C14H15BrN2/c1-2-17-14(12-4-3-9-16-10-12)11-5-7-13(15)8-6-11/h3-10,14,17H,2H2,1H3 . This code provides a standard way to encode the compound’s molecular structure. Physical And Chemical Properties Analysis

(4-Bromophenyl)(pyridin-3-yl)methylamine is an oil at room temperature .

Scientific Research Applications

Understanding Human Exposure to Carcinogens

Research has focused on understanding human exposure to carcinogenic HAAs. For example, the presence of HAAs such as PhIP, MeIQx, and others in the urine of healthy volunteers eating a normal diet indicates continual exposure to these compounds through cooked foods. The detection of these compounds in urine but not in patients receiving parenteral alimentation suggests that these HAAs are introduced into the body primarily through diet (Ushiyama et al., 1991).

Biomonitoring and Risk Assessment

Studies have developed methods for biomonitoring HAAs in human tissues, such as hair, to assess exposure to these carcinogens. The establishment of a method to measure HAAs accumulated in human hair allows for non-invasive monitoring of chronic exposure to these potential carcinogens, like PhIP, and could be a step towards understanding individual risk factors and exposures (Bessette et al., 2009).

Dietary Assessment and Public Health

Research into the dietary intake of HAAs and their potential health impacts has led to a better understanding of how cooking methods and food choices influence exposure to these compounds. For instance, a study on the intake of HAAs and other xenobiotics from food processing among an adult Spanish sample highlights the importance of diet in determining exposure levels, providing valuable information for public health recommendations and risk assessments related to diet and cancer (Zapico et al., 2022).

Investigating Mechanisms of Carcinogenesis

Investigations into the metabolism of HAAs, such as PhIP, by human and rodent models help elucidate the mechanisms through which these compounds may contribute to carcinogenesis. Studies exploring the formation of DNA adducts and the role of genetic polymorphisms in modulating the effects of HAAs provide insights into the complex interactions between diet, genetics, and cancer risk (Magagnotti et al., 2003).

The research applications of compounds related to “(4-Bromophenyl)(pyridin-3-yl)methylamine” in scientific studies demonstrate the importance of understanding exposure to dietary carcinogens and their potential health effects. These studies contribute to the broader field of public health by providing data necessary for developing dietary recommendations and cancer prevention strategies.

properties

IUPAC Name |

N-[(4-bromophenyl)-pyridin-3-ylmethyl]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15BrN2/c1-2-17-14(12-4-3-9-16-10-12)11-5-7-13(15)8-6-11/h3-10,14,17H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIADRZHSZNPTFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(C1=CC=C(C=C1)Br)C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(3-Bromopropyl)sulfanyl]-2-methoxyethane](/img/structure/B1517851.png)

![Ethyl({[4-(4-methoxypiperidin-1-yl)phenyl]methyl})amine](/img/structure/B1517855.png)

![3-Amino-4-[(dimethylamino)methyl]benzamide](/img/structure/B1517856.png)

![Methyl({2-[methyl(2,2,2-trifluoroethyl)amino]ethyl})amine](/img/structure/B1517857.png)

![2-{2-[(4-Cyanophenyl)methanesulfonamido]acetamido}acetic acid](/img/structure/B1517862.png)

![5-Methyl-2-[3-(trifluoromethyl)phenyl]morpholine](/img/structure/B1517864.png)